2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
Description
The compound 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole features a pyrrolidine ring substituted with a 4-(thiophen-3-yl)benzoyl group at the 1-position and a 1,2,3-triazole moiety linked via a methyl group at the 2-position.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQJBYJJMITIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Triazole-Containing Derivatives
Compound 9 Series ():
A series of 1,2,3-triazole-acetamide derivatives (e.g., 9a–9e) were synthesized with benzimidazole and thiazole substituents. Key distinctions include:
- Structural Variations : The target compound lacks the acetamide-thiazole linkage present in 9a–9e, which may reduce steric hindrance and alter binding affinities.
- In contrast, the thiophene in the target compound may enhance π-π stacking interactions .
4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile (): This tetrazole derivative shares a benzonitrile backbone but replaces triazole with tetrazole. Tetrazoles are known for their superior metal-coordination capabilities, making them more suitable for metal-organic frameworks (MOFs) than triazoles. The target compound’s triazole group, however, offers better metabolic stability in drug design .
Thiophene-Containing Analogs
1-({1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole ():
This analog replaces pyrrolidine with azetidine, a four-membered ring. Key differences include:
- Molecular Weight : The azetidine analog has a molecular weight of 324.4 g/mol (C₁₇H₁₆N₄OS) compared to the target compound’s 350.4 g/mol (C₁₉H₁₈N₄OS), impacting pharmacokinetic properties like diffusion rates .
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline ():
This pyrazoline-thiophene hybrid features a nitro group, enhancing electron-deficient character. X-ray and DFT studies revealed planar molecular geometries, whereas the target compound’s pyrrolidine-triazole linkage likely introduces torsional angles that reduce planarity, affecting solid-state packing and solubility .
Heterocyclic Systems with Diverse Cores
4-(Benzothiazol-2-yl)pyrazolones (): Benzothiazole-pyrazolone hybrids exhibit strong fluorescence due to extended conjugation, a property less pronounced in the target compound. However, the triazole-thiophene combination may offer redox activity useful in electroluminescent materials .
BAX111 Derivatives (): Complex peptidomimetics like methyl {(2S)-1-[(2S)-2-(4-{4-[7-(2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-4-yl)-2H-1,3-benzodioxol-4-yl]phenyl}-1H-imidazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate highlight the importance of pyrrolidine in conformational restriction. The target compound’s simpler structure may improve synthetic accessibility while sacrificing target specificity .
Biological Activity
The compound 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a thiophene-substituted benzoyl group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 363.48 g/mol |
| IUPAC Name | (2R)-2-({4-[4-(thiophen-3-yl)benzoyl]phenoxy}methyl)pyrrolidine |
| CAS Number | Not Available |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives, including:
- Antimicrobial Activity : Triazoles have demonstrated significant antibacterial and antifungal properties. The incorporation of thiophene groups has been shown to enhance these effects.
- Anticancer Potential : Some triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : Research indicates that certain triazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Antitrypanosomal Activity
A study published in MDPI evaluated the antitrypanosomal activity of various 1,2,3-triazole analogs, revealing that certain derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most effective compounds had IC50 values significantly lower than those of standard treatments . This suggests that the triazole scaffold may be optimized further for enhanced efficacy against parasitic infections.
Structure-Activity Relationship (SAR)
Research on SAR has indicated that modifications to the triazole ring and substituents can significantly affect biological activity. For instance, replacing certain phenyl groups with thiophene or other heterocycles has been linked to increased antimicrobial potency against Staphylococcus aureus and Escherichia coli .
The proposed mechanisms through which 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles may inhibit critical enzymes in microbial pathogens or cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
